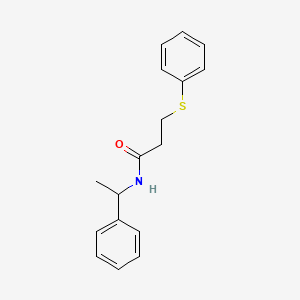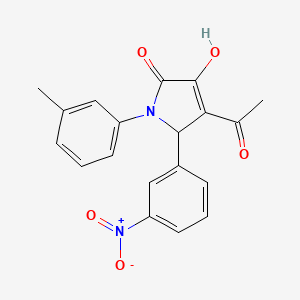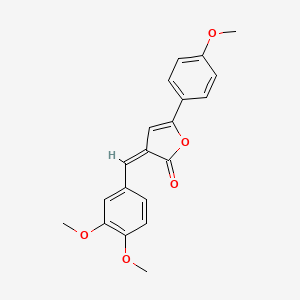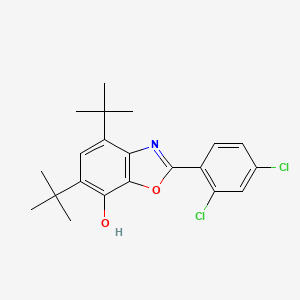
N-(1-phenylethyl)-3-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-phenylethyl)-3-(phenylthio)propanamide, also known as NPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NPTP is a propanamide derivative that has a phenyl group attached to the nitrogen atom and a phenylthio group attached to the carbon atom. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action and potential therapeutic benefits.
作用機序
The mechanism of action of N-(1-phenylethyl)-3-(phenylthio)propanamide is not fully understood, but it is believed to act on various targets in the body, including the endocannabinoid system, the TRPV1 receptor, and the PPARγ receptor. This compound has been shown to activate the endocannabinoid system, which is involved in regulating various physiological processes, including pain sensation, appetite, and mood. This compound has also been shown to activate the TRPV1 receptor, which is involved in pain sensation and inflammation. Additionally, this compound has been shown to activate the PPARγ receptor, which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation through the activation of the endocannabinoid system. In neuroprotection, this compound has been shown to reduce oxidative stress and inflammation, which can lead to the development of neurodegenerative diseases. In cardiovascular disease, this compound has been studied for its potential to reduce hypertension and improve cardiac function by activating the PPARγ receptor.
実験室実験の利点と制限
One of the advantages of using N-(1-phenylethyl)-3-(phenylthio)propanamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound has been shown to have low toxicity and minimal side effects, making it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of N-(1-phenylethyl)-3-(phenylthio)propanamide. One area of research is the development of novel this compound derivatives with improved pharmacological properties. Another area of research is the investigation of this compound's potential therapeutic applications in other areas, such as inflammation, pain management, and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds in the body.
合成法
N-(1-phenylethyl)-3-(phenylthio)propanamide can be synthesized using a variety of methods, including the reaction of phenylthioacetic acid with phenylacetic acid in the presence of thionyl chloride and triethylamine. Another method involves the reaction of 3-chloropropanoic acid with phenylthioacetonitrile in the presence of sodium hydride. These methods have been optimized to produce high yields of this compound with high purity.
科学的研究の応用
N-(1-phenylethyl)-3-(phenylthio)propanamide has been studied for its potential therapeutic applications in various areas, including cancer treatment, neuroprotection, and cardiovascular disease. In cancer treatment, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, this compound has been shown to reduce oxidative stress and inflammation, which can lead to neurodegenerative diseases. In cardiovascular disease, this compound has been studied for its potential to reduce hypertension and improve cardiac function.
特性
IUPAC Name |
N-(1-phenylethyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-14(15-8-4-2-5-9-15)18-17(19)12-13-20-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUUPNMRWQLNLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methoxyphenyl)imino]-3-methyl-6-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-1,3-thiazinan-4-one](/img/structure/B4971685.png)
![N'-{3-[(3-chlorobenzyl)oxy]benzylidene}-4-methoxybenzenesulfonohydrazide](/img/structure/B4971688.png)

![2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4971727.png)

![4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4971746.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(2,3-dimethylbenzene)](/img/structure/B4971759.png)

![2-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4971768.png)

![N-1,3-benzodioxol-5-yl-2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4971775.png)
![2-(allylthio)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4971781.png)
![6-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4971789.png)
![5-(4-fluorophenyl)-N-[4-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4971793.png)